molecular formula C19H22N4O B4792326 1,3,6-trimethyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3,6-trimethyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4792326
M. Wt: 322.4 g/mol
InChI Key: GRRBOBVMTNKYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6-Trimethyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by methyl substitutions at positions 1, 3, and 6 of the heterocyclic core, along with a carboxamide group at position 4 linked to a 4-isopropylphenyl moiety. This compound is of interest in medicinal chemistry due to the pyrazolo[3,4-b]pyridine scaffold’s prevalence in bioactive molecules, particularly in oncology and enzyme inhibition .

Properties

IUPAC Name

1,3,6-trimethyl-N-(4-propan-2-ylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-11(2)14-6-8-15(9-7-14)21-19(24)16-10-12(3)20-18-17(16)13(4)22-23(18)5/h6-11H,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRBOBVMTNKYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,3,6-trimethyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1,3,6-trimethyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It may be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents (Positions) Molecular Weight Key Functional Groups Biological Activity
Target Compound Pyrazolo[3,4-b]pyridine 1,3,6-Trimethyl; 4-carboxamide (isopropyl) ~401.5 Methyl, carboxamide, isopropyl Not explicitly reported
Y505-2639 Pyrazolo[3,4-b]pyridine 1-(4-Fluorophenyl), 3,6-dimethyl; 4-carboxamide 402.47 Fluorophenyl, methyl, carboxamide Screening hit (activity unspecified)
Compound 9a Pyrazolo[3,4-b]pyridine 4-Ethoxy, 6-amine; N,N-diphenyl ~470 (estimated) Ethoxy, amine, phenyl Anti-tumor efficacy demonstrated
N-[4-(4-Chloro-3,5-dimethylpyrazolyl)phenyl]... Pyrazolo[3,4-b]pyridine 1-Ethyl, 3,6-dimethyl; 4-carboxamide (chloropyrazole) ~460 (estimated) Chloropyrazole, ethyl, methyl Not reported
Tert-butyl-4-(3-(4-ethylphenyl)-4-(trifluoromethyl)... (36) Pyrazolo[3,4-b]pyridine 3-(4-Ethylphenyl), 4-CF3; tert-butyl ester 468.47 Trifluoromethyl, ethylphenyl, ester OXA-48 β-lactamase inhibition

Key Observations

Substituent Effects on Bioactivity :

  • The fluorophenyl substituent in Y505-2639 may enhance target binding via halogen interactions, a common strategy in drug design. In contrast, the target compound’s methyl groups at positions 1, 3, and 6 likely improve metabolic stability and lipophilicity.
  • Compound 9a , with ethoxy and amine groups , showed anti-tumor activity, suggesting that polar substituents at position 4 and 6 enhance interaction with kinase targets. The target compound’s carboxamide group may mimic this polarity.

Compound 36 incorporates a trifluoromethyl group, which increases hydrophobicity and resistance to oxidative metabolism. This contrasts with the target’s simpler methyl groups, which may reduce synthetic complexity.

Synthetic Accessibility :

  • Suzuki-Miyaura coupling is frequently employed for introducing aryl groups (e.g., ). The target compound’s isopropylphenyl group could be installed via similar cross-coupling reactions.
  • Purity data for analogs (e.g., 72–97% HPLC in ) suggest that chromatographic purification is critical for pyrazolo[3,4-b]pyridine derivatives, likely applicable to the target compound.

Research Findings and Trends

  • Anti-Tumor Potential: Pyrazolo[3,4-b]pyridines with ethoxy-amine substituents (e.g., 9a ) demonstrated efficacy in tumor models, implying that the target compound’s carboxamide group (a hydrogen-bond donor/acceptor) may similarly engage therapeutic targets.
  • Enzyme Inhibition : Compound 36 inhibited OXA-48 β-lactamase, highlighting the scaffold’s versatility. The target’s methyl and isopropyl groups could optimize steric compatibility with enzyme active sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,6-trimethyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1,3,6-trimethyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.